Levovirin - 206269-27-4

Levovirin

Catalog Number: EVT-272680
CAS Number: 206269-27-4
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levovirin is the L-enantiomer of ribavirin, a nucleoside analog with established antiviral activity. [, ] Unlike ribavirin, Levovirin lacks direct antiviral activity but retains immunomodulatory properties. [, , ] This makes Levovirin a valuable tool in research aimed at dissecting the mechanisms of action of ribavirin and exploring the role of immunomodulation in treating viral infections like Hepatitis C. [, , ]

Future Directions
  • Elucidating the precise mechanisms of Levovirin's immunomodulatory effects: Future research should focus on identifying the specific molecular targets and pathways involved in Levovirin's modulation of the immune response. [, ]
  • Developing and evaluating novel Levovirin prodrugs: Synthesizing and evaluating new prodrugs with improved pharmacokinetic properties, such as increased stability, targeted delivery, and reduced toxicity, could expand Levovirin's therapeutic potential. []

Ribavirin

  • Compound Description: Ribavirin is a broad-spectrum antiviral drug, primarily used to treat chronic hepatitis C virus (HCV) infection. It is a nucleoside analogue that interferes with viral RNA replication. []
  • Relevance: Ribavirin is the racemic parent compound of Levovirin, meaning Levovirin is the purified L-enantiomer of Ribavirin. [, ] Both compounds share similar immunomodulatory properties, but Levovirin has been investigated as a potential alternative due to Ribavirin's significant side effect of hemolytic anemia, which is less pronounced with Levovirin. [, ]

Viramidine

  • Compound Description: Viramidine is a liver-targeting prodrug of Ribavirin, designed to improve its therapeutic index by increasing its concentration in the liver while reducing systemic exposure. [, ]
  • Relevance: Similar to Levovirin, Viramidine represents an attempt to improve upon Ribavirin's efficacy and safety profile in treating HCV. Viramidine's liver-targeting mechanism aims to minimize side effects like hemolytic anemia, a common concern with Ribavirin, while maintaining its therapeutic benefits. [, ]

R1518

  • Compound Description: R1518 is a valine ester prodrug of Levovirin, designed to enhance its oral bioavailability. [] It is rapidly and exclusively converted to Levovirin after oral administration. []
  • Relevance: R1518 addresses the poor oral bioavailability of Levovirin by utilizing a prodrug strategy. The valine ester moiety in R1518 improves permeability across the intestinal epithelium, leading to significantly increased absorption and exposure to Levovirin in vivo. [, ]

Levovirin-5'-(D)-valine Prodrug

  • Relevance: Comparing the Levovirin-5'-(D)-valine prodrug with R1518 highlights the importance of stereochemistry in drug design. Despite their structural similarity, the different spatial arrangements of the valine ester moiety in the two enantiomers result in significantly different transport properties and, consequently, bioavailability. [] This emphasizes the need for specific stereoisomers in drug development, as even small structural variations can drastically impact a drug's pharmacokinetic profile.

[(3)H]Levovirin and [(14)C]Levovirin

  • Compound Description: These are radiolabeled versions of Levovirin, utilized in preclinical studies to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. []
  • Relevance: The use of radiolabeled Levovirin in animal models provides essential information about the drug's behavior within the body. By tracing the radioactive signal, researchers can determine the drug's concentration in different tissues and organs, its metabolic pathway, and its elimination route, contributing to a comprehensive understanding of Levovirin's pharmacokinetic properties. []
Synthesis Analysis

Methods and Technical Details

Levovirin can be synthesized through several methods, primarily focusing on the conversion of L-ribose into various intermediates before finalizing the product. A notable synthesis pathway involves the following steps:

  1. Formation of Acetylated Intermediates: L-ribose is reacted with a lower alkanol (preferably methanol) in the presence of a strong inorganic acid to form a tetra-O-acetyl-L-ribofuranose intermediate .
  2. Acetylation: The intermediate undergoes acetylation using acetic anhydride, typically at temperatures between 60°C and 110°C, to yield triacetate derivatives .
  3. Deprotection and Conversion: The acetyl groups are removed under basic conditions (e.g., using sodium methylate), followed by ammonolysis to convert intermediates into levovirin .

This modular approach allows for high yields and simplifies purification processes compared to previous methods.

Molecular Structure Analysis

Structure and Data

Levovirin's molecular formula is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 286.25 g/mol. Its structure consists of a ribofuranose sugar moiety linked to a triazole ring, which is characteristic of nucleoside analogs. The stereochemistry at the C4' position distinguishes levovirin from ribavirin, emphasizing its enantiomeric nature.

The structural representation can be described as follows:

  • Ribofuranose Backbone: The sugar component forms part of the nucleoside structure.
  • Triazole Ring: This five-membered ring contributes to the compound's biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Levovirin undergoes several chemical reactions during its synthesis:

  1. Glycosylation Reactions: The initial glycosylation step involves coupling reactions facilitated by Lewis acids under controlled temperatures to form key intermediates .
  2. Deprotection Reactions: The removal of protecting groups (acetyl) is typically achieved through alcoholysis in basic conditions, which is crucial for obtaining the final active compound .
  3. Ammonolysis: This step converts protected intermediates into levovirin by introducing ammonia in methanol as a solvent, enabling the formation of the desired nucleoside structure .

These reactions are critical for achieving high yields and purity in levovirin production.

Mechanism of Action

Process and Data

Levovirin primarily acts by enhancing host immune responses rather than exerting direct antiviral effects. Its mechanism involves:

This mechanism differentiates it from many traditional antiviral agents that directly inhibit viral replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Levovirin typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents, which is significant for its formulation in pharmaceutical preparations.
  • Stability: Levovirin is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that levovirin's absorption profile varies across species; for instance, oral absorption rates were recorded at 31.3% in rats and 67.3% in dogs, demonstrating species-specific pharmacokinetics.

Applications

Scientific Uses

Research continues to explore levovirin's potential across various viral pathogens, assessing its efficacy when used alongside other antiviral agents . Additionally, studies on its pharmacokinetics provide insights into optimal dosing regimens and formulations necessary for effective therapeutic use.

Enantiomeric Differentiation & Nucleoside Analogue Design

Stereochemical Specificity in Antiviral Activity: l- vs. d-Nucleoside Pharmacodynamics

The antiviral efficacy of nucleoside analogues is critically dependent on stereochemistry. Levovirin (1-β-l-ribofuranosyl-1,2,4-triazole-3-carboxamide), the l-enantiomer of ribavirin, exhibits distinct pharmacodynamics despite near-identical chemical composition to its d-counterpart. Unlike ribavirin, levovirin lacks direct antiviral activity due to its inability to undergo intracellular phosphorylation—a prerequisite for incorporation into viral RNA or inhibition of viral polymerases [1]. This stereospecific barrier arises because cellular kinases selectively phosphorylate d-ribose configurations, rendering levovirin metabolically inert in phosphorylation pathways [1] [10].

However, levovirin retains immunomodulatory functions akin to ribavirin. It polarizes T-cell responses toward a Th1 phenotype, enhancing interferon-γ production and cytotoxic T-cell activity against virally infected cells [1] [6]. This occurs through Toll-like receptor 7 (TLR7) activation and downstream interferon regulatory pathways, independent of phosphorylation [6]. The dissociation between antiviral and immunomodulatory activities highlights how stereochemistry can decouple biological functions in nucleoside analogues.

Table 1: Pharmacodynamic Comparison of Levovirin and Ribavirin

PropertyLevovirinRibavirin
Direct antiviral activityNone (no phosphorylation)Yes (inhibits IMPDH, polymerases)
Immunomodulatory actionTh1 polarization, IFN-γ enhancementSimilar to levovirin
Intracellular accumulationMinimal in RBCsHigh in RBCs (causes hemolytic anemia)
Bioavailability~10% (low intestinal absorption)~50%

Structural Determinants of Nucleoside Transporter Affinity

Levovirin’s pharmacokinetic limitations stem from poor affinity for human nucleoside transporters (hNTs). Concentrative (hCNT1-3) and equilibrative (hENT1-2) transporters exhibit strong enantioselectivity for d-nucleosides. Computational studies reveal that levovirin’s l-ribose conformation creates steric clashes with residues in the substrate-binding pockets of hCNTs, particularly within transmembrane helices TM4b and TM7b [5] [7]. Molecular dynamics simulations show that d-ribose forms optimal hydrogen bonds with residues like Glu156 (vcCNT numbering), while l-ribose disrupts this network [7].

hENT1, responsible for ribavirin uptake into erythrocytes, shows negligible affinity for levovirin. This explains its reduced accumulation in red blood cells and absence of hemolytic anemia—a major side effect of ribavirin [1] [10]. However, levovirin’s low intestinal absorption (~10% in primates) is attributed to poor affinity for apical nucleoside transporters in enterocytes [1].

Table 2: Transporter Affinity Profiles

TransporterSubstrate PreferenceLevovirin InteractionConsequence
hCNT1PyrimidinesNegligible bindingLimited hepatic uptake
hCNT3Broad (purines/pyrimidines)Weak (Kd > 100 μM)Poor oral absorption
hENT1PurinesNo significant uptakeAvoids RBC accumulation

Synthetic Pathways for l-Ribofuranosyl Derivatives

Synthesizing levovirin requires enantioselective glycosylation strategies due to the scarcity of l-ribose in nature. A patented process (US7285660B2) outlines a multi-step route from d-ribose [4]:

  • d-Ribose Protection:d-Ribose is converted to 2,3-O-isopropylidene-d-ribofuranose using acetone and sulfuric acid, achieving regioselective protection of the 2,3-hydroxyl groups.
  • Tritylation and Reduction:The primary hydroxyl group is protected with trityl chloride, followed by NaBH4 reduction to yield diol intermediates.
  • Intramolecular Cyclization:Regioselective tosylation of the primary alcohol initiates tandem cyclization, forming a 4-oxo sugar scaffold. Diethylaluminum chloride removes the trityl group to generate the glycosyl donor.
  • Mitsunobu Glycosylation:The key step couples 2,6-dichloropurine with the l-ribose derivative via Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine), exploiting stereochemical inversion at C1 to enforce β-l-configuration [4].
  • Deprotection and Amidation:Acidic deprotection yields the free nucleoside, followed by amidation at C3 of the triazole ring.

Figure 1: Levovirin Synthesis via Stereochemical Inversion

d-Ribose → Isopropylidene protection → Tritylation → Reduction → Tosylation →  Cyclization → Mitsunobu inversion → Deprotection → Levovirin  

This route achieves >98% enantiomeric excess but suffers from low overall yield (∼15%) due to multiple protection/deprotection steps [4]. Alternative approaches use enzymatic transglycosylation with purine nucleoside phosphorylase (PNP) but are impractical for scale-up [8].

Computational Modeling of Enantiomer-Receptor Binding Dynamics

Computational approaches elucidate why levovirin’s bioactivity diverges from ribavirin despite minimal structural differences. Molecular docking and free-energy perturbation studies reveal:

  • PPARγ/δ Modulation:Levovirin exhibits enhanced binding to peroxisome proliferator-activated receptors (PPARγ/δ) compared to d-nucleosides. Docking scores (ΔG) for levovirin analogues show Ki = 4.3 μM (PPARγ) and 1.0 μM (PPARδ), outperforming d-forms by 3-fold [3]. This arises from an additional hydrogen bond between levovirin’s oxolane oxygen and His449 in PPARγ, plus optimized van der Waals contacts with Phe264 and Leu453 [3].
  • hCNT3 Interactions:All-atom simulations of hCNT3 show ribavirin forms stable interactions with Glu259 (bond length: 1.8 Å), whereas levovirin’s l-ribose displaces Na+ ions near the S2 site, disrupting ion coupling essential for concentrative transport [5] [7].
  • Dynamic Binding Landscapes:Principal component analysis (PCA) of hENT1 trajectories indicates levovirin induces conformational rigidity in extracellular loops (EL4-EL5), reducing gating flexibility by 40% compared to ribavirin-bound states [5].

Table 3: Computational Binding Metrics

TargetMetricLevovirinRibavirin
PPARγDocking score (ΔG)−9.693 kcal/mol−9.648 kcal/mol
PPARδDocking score (ΔG)−9.717 kcal/mol−9.572 kcal/mol
hCNT3Na+ displacementYes (ΔG = +2.3 kcal/mol)No
hENT1Loop flexibilityReduced (40%)Baseline

These insights enable rational design of l-nucleosides targeting specific receptors while avoiding metabolically costly pathways [3] [8].

Comprehensive Compound List

Properties

CAS Number

206269-27-4

Product Name

Levovirin

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1

InChI Key

IWUCXVSUMQZMFG-RGDLXGNYSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Levovirin; L-Ribavirin; ICN17261; ICN 17261; ICN-17261;

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.